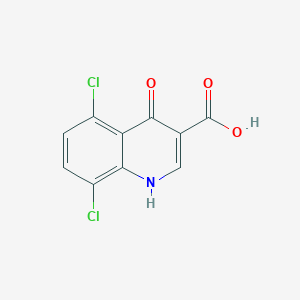

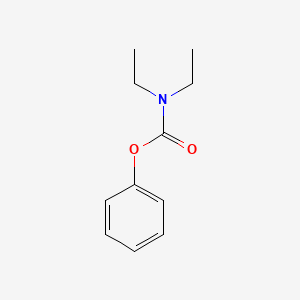

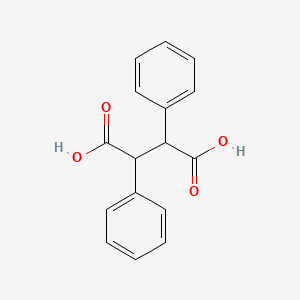

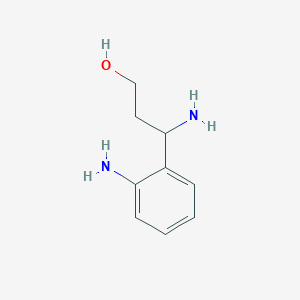

![molecular formula C18H18ClN3O B3025676 2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)

2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine

Vue d'ensemble

Description

Le bromure de tropenziline est un composé chimique connu pour ses propriétés antispasmodiques. Il a été étudié pour sa capacité à améliorer les réponses vasoconstrictrices dans l'artère hépatique sans affecter le lit veineux portal

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine is the norepinephrine transporter . This compound acts as a tricyclic norepinephrine uptake inhibitor , which means it blocks the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft.

Mode of Action

This compound interacts with its target by binding to the norepinephrine transporter, thereby inhibiting the reuptake of norepinephrine . This results in an increased concentration of norepinephrine in the synaptic cleft, which can enhance the signal transmission of norepinephrine.

Méthodes De Préparation

La synthèse du bromure de tropenziline implique plusieurs étapes. Une méthode courante comprend la réaction de la tropenziline avec l'acide bromhydrique. Les conditions de réaction impliquent généralement des températures contrôlées et des solvants spécifiques pour garantir la pureté et le rendement du produit final . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des principes similaires, optimisés pour une production à grande échelle et une rentabilité.

Analyse Des Réactions Chimiques

Le bromure de tropenziline subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés pour réduire le bromure de tropenziline.

Applications de la recherche scientifique

Le bromure de tropenziline a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Ses propriétés antispasmodiques le rendent utile pour étudier les contractions musculaires et les processus biologiques associés.

Médecine : Le bromure de tropenziline est étudié pour ses effets thérapeutiques potentiels dans le traitement des spasmes et d'autres affections connexes.

Industrie : Il peut être utilisé dans la production de produits pharmaceutiques et autres produits chimiques

Mécanisme d'action

Le mécanisme d'action du bromure de tropenziline implique son interaction avec des récepteurs spécifiques dans l'organisme. Il améliore les réponses vasoconstrictrices en agissant sur l'artère hépatique, probablement par modulation des récepteurs adrénergiques. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais ses effets antispasmodiques sont bien documentés .

Applications De Recherche Scientifique

Tropenziline bromide has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: Its antispasmodic properties make it useful in studying muscle contractions and related biological processes.

Medicine: Tropenziline bromide is investigated for its potential therapeutic effects in treating spasms and other related conditions.

Industry: It may be used in the production of pharmaceuticals and other chemical products

Comparaison Avec Des Composés Similaires

Le bromure de tropenziline peut être comparé à d'autres composés antispasmodiques tels que l'atropine et le bromure de N-butyl hyoscine. Alors que l'atropine est plus puissante, le bromure de tropenziline offre un profil unique avec des effets spécifiques sur l'artère hépatique . Les composés similaires comprennent :

Propriétés

IUPAC Name |

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3/i8D2,9D2,10D2,11D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGVXQDUIWGIRW-JNJBWJDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.